molecular formula C23H24N2O2 B11032081 1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B11032081
M. Wt: 360.4 g/mol
InChI Key: LLZWFKSOSZGTRV-UHFFFAOYSA-N
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Description

1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Chemical Reactions Analysis

1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these factors, preventing the coagulation cascade.

Comparison with Similar Compounds

1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can be compared with other pyrroloquinoline derivatives:

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)iminomethyl]-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol

InChI

InChI=1S/C23H24N2O2/c1-14-10-16-15(2)12-23(3,4)25-21(16)17(11-14)18(22(25)26)13-24-19-8-6-7-9-20(19)27-5/h6-13,26H,1-5H3

InChI Key

LLZWFKSOSZGTRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=C2C=NC4=CC=CC=C4OC)O)(C)C)C

Origin of Product

United States

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